5-Cyclopropoxy-6-methoxypicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-6-methoxypicolinamide is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a methoxy group attached to a picolinamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-6-methoxypicolinamide typically involves the reaction of 2-chloro-5-nitropyridine with methylamine and methyl chloroformate . The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include methanol or ethanol.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Large quantities of 2-chloro-5-nitropyridine, methylamine, and methyl chloroformate.
Equipment: Industrial reactors with temperature and pressure control.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-6-methoxypicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted picolinamides.
Scientific Research Applications
5-Cyclopropoxy-6-methoxypicolinamide is used in several scientific research fields, including:
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-methoxypicolinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: A novel cyclopropanoid with similar structural features.
5-Methoxypicolinamide: A related compound with a methoxy group but lacking the cyclopropoxy group.
Uniqueness: 5-Cyclopropoxy-6-methoxypicolinamide is unique due to the presence of both cyclopropoxy and methoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-methoxypyridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O3/c1-14-10-8(15-6-2-3-6)5-4-7(12-10)9(11)13/h4-6H,2-3H2,1H3,(H2,11,13) |
InChI Key |
GEDLJCYBHULMMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.